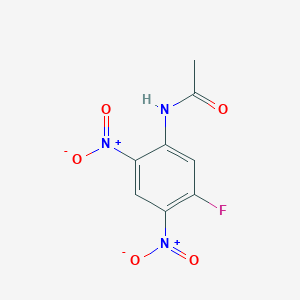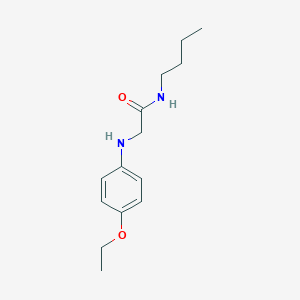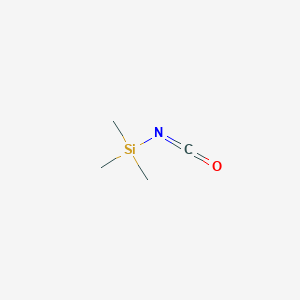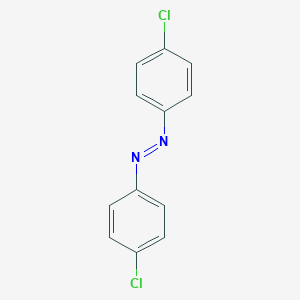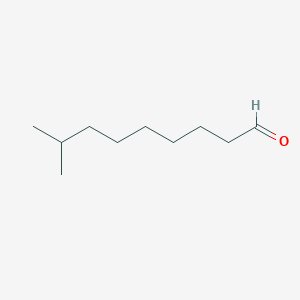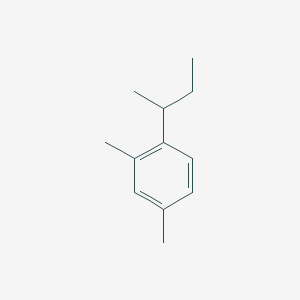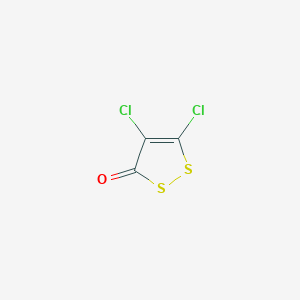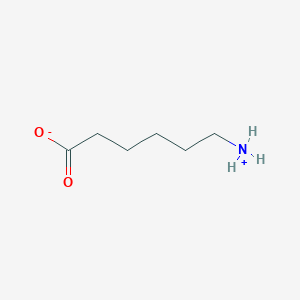
环戊二烯并苯醌
描述
Introduction Cyclopentadienebenzoquinone is a chemical compound studied for various chemical properties and reactions. Although there is no direct research on Cyclopentadienebenzoquinone, we can infer its properties and synthesis methods from related compounds.
Synthesis Analysis The synthesis of cyclopentadiene derivatives involves formal cycloaddition reactions, metal-free cascade reactions, and annulations with arynes, as seen in the synthesis of carbazolequinones, which could share similarities with the synthesis pathways of Cyclopentadienebenzoquinone derivatives (Guo et al., 2016).
Molecular Structure Analysis Extended quinone derivatives, like the cyclopent[fg]acenaphthylene-1,2-bis(p-quinone methides), show non-planar structures with bond alternation along the molecular periphery, suggesting that Cyclopentadienebenzoquinone might exhibit similar structural features (Kurata et al., 2005).
Chemical Reactions and Properties The chemical reactivity of Cyclopentadienebenzoquinone could be inferred from related compounds like benzoquinones, which undergo various reactions such as [3+2] cycloadditions and base-induced ring transformations. These reactions often result in the formation of novel compounds and are utilized in synthesizing bioactive molecules (Inoue et al., 1992).
科学研究应用
狄尔斯-阿尔德反应
环戊二烯并苯醌用于与环戊二烯类似物的狄尔斯-阿尔德反应 . 这些反应在水中进行,产率为83-97%,高于使用催化剂或十六烷基三甲基溴化铵 (CTAB) 胶束在水中进行的反应产率 .
多环笼状化合物的合成
环戊二烯类似物与对苯醌之间的狄尔斯-阿尔德反应已应用于多环笼状化合物的合成 . 这些化合物在药物化学和高能量密度材料领域引起了更多关注 .
双笼烃化合物的合成
通过狄尔斯-阿尔德反应合成的新的加合物 10,进一步用于合成双笼烃 4,4’-螺二[五环[5.4.0.02,6.03,10.05,9]十一烷],该化合物具有高密度 (1.2663 g cm−3) 和高体积燃烧热 (53.353 MJ L−1) .
环境友好的化学反应
近年来,由于成本、安全性和环境方面的考虑,水被报道为许多化学反应的理想溶剂 . 环戊二烯并苯醌及其类似物之间的狄尔斯-阿尔德反应就是这种可以在水中进行的反应之一
安全和危害
未来方向
The future directions for the study of Cyclopentadienebenzoquinone could involve further exploration of Diels–Alder reactions between cyclopentadiene analogs and p-benzoquinone in water to improve the adduct yields . Additionally, more research could be conducted to develop structure–function relationships between material properties and biological performance .
作用机制
Target of Action
It’s known that the compound can participate in diels-alder reactions , suggesting that it may interact with other compounds that can undergo such reactions.
Mode of Action
Cyclopentadienebenzoquinone can participate in Diels-Alder reactions, a type of organic chemical reaction that builds rings of atoms . This suggests that the compound may interact with its targets by forming covalent bonds, leading to the formation of cyclic structures.
Biochemical Pathways
The compound’s participation in diels-alder reactions suggests that it may be involved in the synthesis of polycyclic cage compounds .
Result of Action
Its participation in diels-alder reactions suggests that it may contribute to the formation of complex cyclic structures .
Action Environment
The action of Cyclopentadienebenzoquinone can be influenced by environmental factors. For instance, Diels-Alder reactions involving this compound have been found to be accelerated in dilute aqueous solution .
属性
IUPAC Name |
tricyclo[6.2.1.02,7]undeca-4,9-diene-3,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c12-8-3-4-9(13)11-7-2-1-6(5-7)10(8)11/h1-4,6-7,10-11H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQLRTGXTYFCECH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)C=CC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00871833 | |
| Record name | 1,4-Methanonaphthalene-5,8-dione, 1,4,4a,8a-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00871833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1200-89-1, 51175-59-8 | |
| Record name | 1,4,4a,8a-Tetrahydro-1,4-methanonaphthalene-5,8-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1200-89-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Methanonaphthalene-5,8-dione, 1,4,4a,8a-tetrahydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001200891 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC196244 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196244 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclopentadienebenzoquinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25329 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Methanonaphthalene-5,8-dione, 1,4,4a,8a-tetrahydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Methanonaphthalene-5,8-dione, 1,4,4a,8a-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00871833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tricyclo[6.2.1.0,2,7]undeca-4,9-diene-3,6-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: The research paper highlights the formation of Cyclopentadienebenzoquinone in cigarette smoke. Could this compound contribute to the harmful effects of smoking?
A: While the research primarily focuses on identifying and characterizing the formation of Cyclopentadienebenzoquinone through a Diels-Alder reaction between 1,3-cyclopentadiene and benzoquinone in cigarette smoke [], its specific contribution to the harmful effects of smoking remains unknown. Further research is necessary to investigate the potential toxicological properties and biological interactions of this compound to understand its role in smoking-related health issues.
Q2: What analytical techniques were crucial in identifying and characterizing Cyclopentadienebenzoquinone within the complex mixture of cigarette smoke?
A2: The researchers employed a combination of powerful analytical techniques to identify and confirm the presence of Cyclopentadienebenzoquinone. These techniques included:
- Carbon-13 Nuclear Magnetic Resonance (13C NMR): This technique provided structural information about the compound, confirming its identity as tricyclo[6.2.1.02,7]undeca-4,9-diene-3,6-dione, the systematic name for Cyclopentadienebenzoquinone [].
- Gas Chromatography-Atomic Emission Detection (GC-AED): This method helped separate and detect different compounds present in the smoke, highlighting the presence of specific elements within the molecule [].
- Gas Chromatography-Mass Selective Detection (GC-MSD): By analyzing the mass-to-charge ratio of fragmented ions, this technique provided further confirmation of the compound's identity and molecular weight [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



